molecular formula C13H17NO2 B1325086 Pyrrolidin-1-yl-m-tolyl-acetic acid CAS No. 1017117-26-8

Pyrrolidin-1-yl-m-tolyl-acetic acid

Cat. No.: B1325086
CAS No.: 1017117-26-8
M. Wt: 219.28 g/mol
InChI Key: YXYDVDIAHHXZKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolidin-1-yl-m-tolyl-acetic acid is a compound that features a pyrrolidine ring attached to a m-tolyl group via an acetic acid moietyThe pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility and presence in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-yl-m-tolyl-acetic acid typically involves the reaction of pyrrolidine with m-tolyl acetic acid derivatives. One common method includes the use of acetic anhydride as a reagent to facilitate the acylation of pyrrolidine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to increase synthetic efficiency and support green chemistry initiatives .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidin-1-yl-m-tolyl-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrrolidin-1-yl-m-tolyl-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl-m-tolyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity due to its three-dimensional structure and ability to participate in hydrogen bonding and hydrophobic interactions. This compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Pyrrolidin-1-yl-m-tolyl-acetic acid is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring with the m-tolyl group and acetic acid moiety provides a distinct scaffold for drug design and synthesis .

Properties

IUPAC Name

2-(3-methylphenyl)-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-5-4-6-11(9-10)12(13(15)16)14-7-2-3-8-14/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYDVDIAHHXZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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